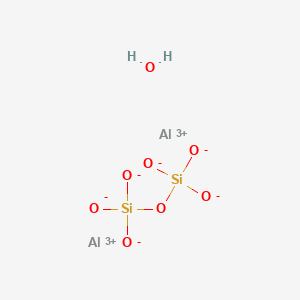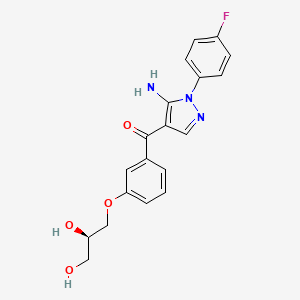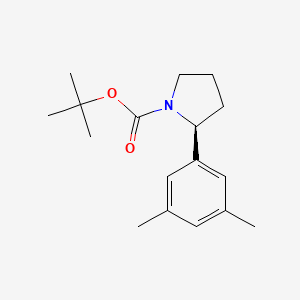
Aluminum(III) disilicate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum(III) disilicate hydrate is a chemical compound composed of aluminum, silicon, oxygen, and hydrogen. It is a type of hydrated silicate mineral that is often found in natural environments. This compound is known for its unique properties, including its ability to form complex structures and its stability under various conditions.
準備方法
Synthetic Routes and Reaction Conditions: Aluminum(III) disilicate hydrate can be synthesized through various methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, aluminum salts and silicate sources are reacted under high temperature and pressure conditions in an aqueous solution. The reaction typically involves the use of aluminum chloride or aluminum sulfate and sodium silicate as starting materials. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to obtain the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrothermal synthesis. The process begins with the preparation of a precursor solution containing aluminum and silicate sources. This solution is then subjected to high temperature and pressure in a reactor vessel. The resulting product is filtered, washed, and dried to obtain the final compound. The industrial process is designed to be efficient and cost-effective, ensuring high yield and purity of the product.
化学反応の分析
Types of Reactions: Aluminum(III) disilicate hydrate undergoes various chemical reactions, including hydrolysis, dehydration, and complexation. It can also participate in ion-exchange reactions due to the presence of aluminum ions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and complexing agents. For example, hydrolysis reactions can be carried out using water or dilute acids, while dehydration reactions may require heating. Complexation reactions often involve the use of ligands such as ethylenediaminetetraacetic acid (EDTA) or other chelating agents.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For instance, hydrolysis can lead to the formation of aluminum hydroxide and silicic acid, while dehydration may result in the formation of anhydrous aluminum silicate.
科学的研究の応用
Aluminum(III) disilicate hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst and as a precursor for the synthesis of other silicate-based materials. In biology and medicine, it is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering. In industry, this compound is used in the production of ceramics, glass, and other advanced materials. Its unique properties make it a valuable compound for various research and industrial applications.
作用機序
The mechanism of action of aluminum(III) disilicate hydrate involves its ability to interact with other molecules and ions. The aluminum ions in the compound can form coordination complexes with various ligands, while the silicate framework provides structural stability. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The molecular targets and pathways involved in these interactions depend on the specific application and the conditions under which the compound is used.
類似化合物との比較
Aluminum(III) disilicate hydrate can be compared with other similar compounds, such as aluminum silicate and aluminum hydroxide While all these compounds contain aluminum, they differ in their chemical composition and properties For example, aluminum silicate is an anhydrous compound, while this compound contains water molecules in its structure Aluminum hydroxide, on the other hand, is a hydroxide rather than a silicate
List of Similar Compounds:- Aluminum silicate
- Aluminum hydroxide
- Sodium aluminum silicate
- Potassium aluminum silicate
Each of these compounds has unique properties and applications, making them valuable in different scientific and industrial contexts.
特性
分子式 |
Al2H2O8Si2 |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
dialuminum;trioxido(trioxidosilyloxy)silane;hydrate |
InChI |
InChI=1S/2Al.O7Si2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;;1H2/q2*+3;-6; |
InChIキー |
FORVJUJLPOPWJB-UHFFFAOYSA-N |
正規SMILES |
O.[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Hydroxymethylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12850236.png)
![Imidazo[5,1-f][1,2,4]triazine-2-methanamine](/img/no-structure.png)



![4-Methoxyisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12850301.png)

